

# Spectroscopic Profile of 1-Piperidinecarbonyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 1-Piperidinecarbonyl chloride

Cat. No.: B076833

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Piperidinecarbonyl chloride** (CAS No. 13939-69-0), a key reagent in synthetic organic chemistry. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound. Included are detailed experimental protocols and a workflow for spectroscopic analysis.

## Spectroscopic Data

The following sections present the key spectroscopic data for **1-Piperidinecarbonyl chloride** (C<sub>6</sub>H<sub>10</sub>ClNO, Molecular Weight: 147.60 g/mol ).

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **1-Piperidinecarbonyl chloride** was acquired in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment  |
|----------------------|--------------|-------------|---|
| ~3.5                 | Triplet      | 4H          | -N-CH <sub>2</sub> - (alpha to Nitrogen)  |
| ~1.7                 | Multiplet    | 6H          | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (beta and gamma to Nitrogen) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **1-Piperidinecarbonyl chloride** exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Functional Group Assignment       |
|--------------------------------|-----------|-----------------------------------|
| ~1790                          | Strong    | C=O stretch (Acyl Chloride)       |
| 2940-2850                      | Strong    | C-H stretch (Aliphatic)           |
| 1450                           | Medium    | CH <sub>2</sub> bend (Scissoring) |
| 1250-1000                      | Strong    | C-N stretch                       |
| 800-600                        | Strong    | C-Cl stretch                      |

## Mass Spectrometry (MS)

The mass spectrum of **1-Piperidinecarbonyl chloride** obtained by electron ionization (EI) shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment   |
|-----|------------------------|--|
| 147 | Moderate               | [M] <sup>+</sup> (Molecular Ion, <sup>35</sup> Cl isotope) |
| 149 | Low                    | [M+2] <sup>+</sup> ( <sup>37</sup> Cl isotope)             |
| 112 | High                   | [M - Cl] <sup>+</sup>                                      |
| 84  | High                   | [Piperidine] <sup>+</sup>                                  |

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

### <sup>1</sup>H NMR Spectroscopy

A solution of **1-Piperidinecarbonyl chloride** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of CHCl<sub>3</sub> at 7.26 ppm.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of neat **1-Piperidinecarbonyl chloride** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.<sup>[1][2][3]</sup>

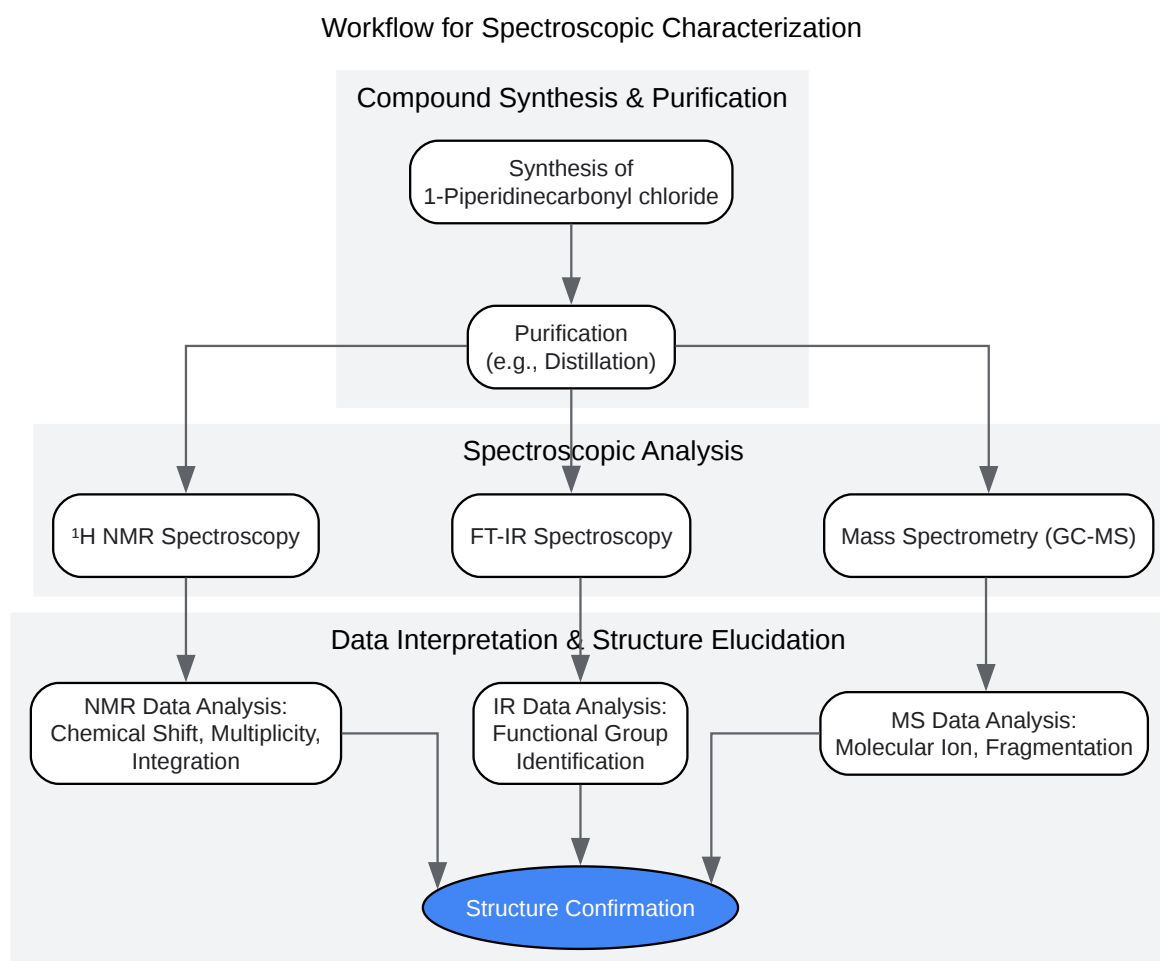
### Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **1-Piperidinecarbonyl chloride** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a mass spectrometer detector. The sample is vaporized in the injector and separated on a capillary column (e.g., DB-5). The separated components are then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV.<sup>[4][5][6][7]</sup>

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1-Piperidinecarbonyl chloride**.

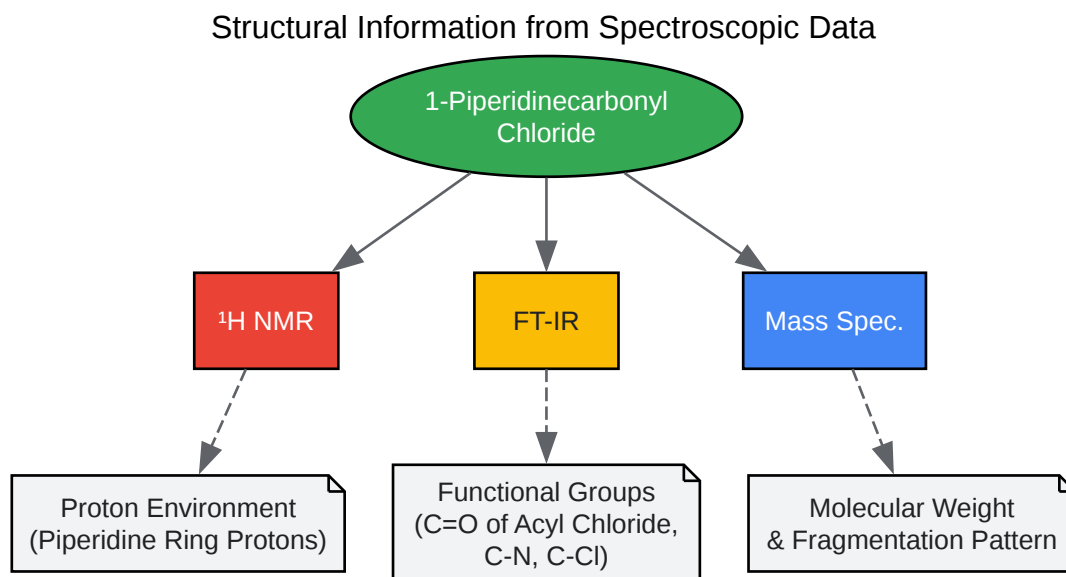


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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

## Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information to confirm the structure of **1-Piperidinecarbonyl chloride**.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Piperidinecarbonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076833#spectroscopic-data-for-1-piperidinecarbonyl-chloride-nmr-ir-ms]

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